(E)-3,4-Dimethoxycinnamic acid-13C3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

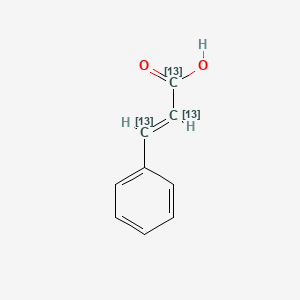

C9H8O2 |

|---|---|

分子量 |

151.14 g/mol |

IUPAC名 |

(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i6+1,7+1,9+1 |

InChIキー |

WBYWAXJHAXSJNI-JOCCQEFWSA-N |

異性体SMILES |

C1=CC=C(C=C1)/[13CH]=[13CH]/[13C](=O)O |

正規SMILES |

C1=CC=C(C=C1)C=CC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E)-3,4-Dimethoxycinnamic acid-13C3: Chemical Properties and Stability

This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental applications of (E)-3,4-Dimethoxycinnamic acid-13C3. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this isotopically labeled compound.

Core Chemical Properties

This compound is the isotopically labeled version of (E)-3,4-Dimethoxycinnamic acid, a naturally occurring phenolic compound. The carbon-13 labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: General Chemical Properties

| Property | (E)-3,4-Dimethoxycinnamic acid (Unlabeled) | This compound |

| Molecular Formula | C₁₁H₁₂O₄ | ¹³C₃C₈H₁₂O₄ |

| Molecular Weight | 208.21 g/mol | 211.19 g/mol |

| CAS Number | 2316-26-9 | 1185241-38-6 |

| Appearance | White to light yellow powder/crystal | Solid |

| Melting Point | 181-183 °C | Not explicitly stated, but expected to be very similar to the unlabeled compound. |

Stability and Storage

Storage Recommendations:

-

Short-term: Store at 2-8°C.

-

Long-term: For extended storage, it is recommended to keep the compound at -20°C.

-

General Handling: Keep the container tightly closed in a dry and well-ventilated place. Avoid exposure to light.

Incompatibilities:

-

Strong oxidizing agents.

Solubility

The solubility of (E)-3,4-Dimethoxycinnamic acid has been determined in various organic solvents. A recent study systematically measured its solubility at different temperatures, providing valuable data for the preparation of stock solutions and experimental media.

Table 2: Solubility of (E)-3,4-Dimethoxycinnamic Acid

| Solvent | Temperature (K) | Molar Fraction (10³) |

| Methanol | 283.15 | 18.54 |

| 293.15 | 28.32 | |

| 303.15 | 42.15 | |

| 313.15 | 61.23 | |

| 323.15 | 87.31 | |

| Ethanol | 283.15 | 11.27 |

| 293.15 | 17.51 | |

| 303.15 | 26.54 | |

| 313.15 | 39.58 | |

| 323.15 | 58.12 | |

| Acetone | 283.15 | 49.33 |

| 293.15 | 69.87 | |

| 303.15 | 97.41 | |

| 313.15 | 133.52 | |

| 323.15 | 180.17 | |

| Ethyl Acetate | 283.15 | 15.82 |

| 293.15 | 23.49 | |

| 303.15 | 34.61 | |

| 313.15 | 49.87 | |

| 323.15 | 70.54 | |

| Data extracted from the Journal of Chemical & Engineering Data, 2024. |

The compound is also reported to be soluble in dichloromethane and chloroform, and soluble in hot methanol with very faint turbidity.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry-based assays. Additionally, its unlabeled counterpart has been identified as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI).

Use as an Internal Standard in LC-MS/MS (General Protocol)

Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response.

Methodology:

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). From this, create a working solution at a concentration appropriate for spiking into samples.

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise volume of the this compound internal standard working solution.

-

Perform the extraction of the analyte and the internal standard using an appropriate method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Evaporate the solvent and reconstitute the extract in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte from other matrix components.

-

Set up a Multiple Reaction Monitoring (MRM) method on the mass spectrometer. This will involve monitoring a specific precursor-to-product ion transition for the unlabeled analyte and a corresponding transition for the 13C3-labeled internal standard.

-

-

Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve using known concentrations of the unlabeled analyte spiked with the same amount of internal standard.

-

Determine the concentration of the analyte in the unknown samples by comparing their peak area ratios to the calibration curve.

-

Use of 3,4-Dimethoxycinnamic Acid as a Matrix for MALDI-MS Imaging

The unlabeled form, 3,4-Dimethoxycinnamic acid (DMCA), has been demonstrated to be an effective matrix for the in-situ detection and imaging of low-molecular-weight compounds in biological tissues.[1] Its advantages include strong UV absorption and low interference from matrix-related ions in the lower mass range (m/z < 500).[1]

Methodology:

-

Tissue Preparation:

-

Obtain thin sections (e.g., 10-20 µm) of the biological tissue using a cryostat.

-

Mount the tissue sections onto a conductive slide suitable for MALDI-MSI (e.g., indium tin oxide-coated glass slides).

-

-

Matrix Preparation:

-

Prepare a saturated solution of 3,4-Dimethoxycinnamic acid in a solvent mixture appropriate for the analytes of interest (e.g., a mixture of acetonitrile and water with a small percentage of trifluoroacetic acid).

-

-

Matrix Application:

-

Apply the matrix solution evenly over the tissue section. An automated spraying device is recommended for a homogenous crystal layer.

-

-

MALDI-MSI Analysis:

-

Load the slide into the MALDI-MS instrument.

-

Acquire mass spectra across a defined raster of the tissue section.

-

-

Data Analysis:

-

Use specialized imaging software to generate ion-density maps for specific m/z values, visualizing the spatial distribution of different low-molecular-weight compounds within the tissue.

-

Biological Activity and Signaling Pathways

(E)-3,4-Dimethoxycinnamic acid and its derivatives exhibit notable antioxidant and anti-inflammatory properties. These effects are likely mediated through the modulation of key cellular signaling pathways, such as the Nrf2 and NF-κB pathways.

Antioxidant Activity via the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification genes. Cinnamic acid derivatives are known to activate this protective pathway.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. Cinnamic acid derivatives have been shown to suppress the activation of NF-κB.

References

An In-depth Technical Guide to the Synthesis and Purification of (E)-3,4-Dimethoxycinnamic acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (E)-3,4-Dimethoxycinnamic acid-13C3, an isotopically labeled compound of significant interest in drug metabolism and pharmacokinetic (DMPK) studies, as well as in metabolic research. The inclusion of three Carbon-13 atoms in the acrylic acid backbone allows for precise tracking and quantification of the molecule and its metabolites in biological systems.

Stable isotope labeling is a powerful technique in drug development, enabling researchers to trace the metabolic fate of compounds, elucidate drug-receptor interactions, and optimize pharmacokinetic properties.[1] The use of non-radioactive, stable isotopes like 13C offers a significant safety advantage, making them ideal for use in clinical trials and studies involving vulnerable populations.[2]

This guide details the synthetic protocol, purification methods, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved via a Knoevenagel-Doebner condensation reaction. This classic method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, in this case, veratraldehyde and 13C-labeled malonic acid, respectively. The reaction is typically catalyzed by a weak base, such as pyridine or piperidine.

Synthetic Pathway

The overall synthetic scheme is presented below. The three Carbon-13 atoms are incorporated through the use of malonic acid-1,2,3-13C3.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established Knoevenagel-Doebner condensation procedures for the synthesis of cinnamic acid derivatives.[3]

Materials:

-

Veratraldehyde (3,4-Dimethoxybenzaldehyde)

-

Malonic acid-1,2,3-13C3

-

Pyridine

-

Piperidine

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Chloroform

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratraldehyde (1.0 eq) and malonic acid-1,2,3-13C3 (1.2 eq) in pyridine (3-5 mL per gram of veratraldehyde).

-

To this solution, add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to 80-100°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into ice-cold 2M HCl. This will protonate the carboxylate and cause the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of cinnamic acid derivatives via the Knoevenagel-Doebner condensation. Yields for the isotopically labeled synthesis are expected to be in a similar range.

| Parameter | Value | Reference |

| Reactant Molar Ratio | Veratraldehyde : Malonic Acid-13C3 (1 : 1.2) | Adapted from[3] |

| Typical Yield | 60-85% | [4] |

| Purity (after purification) | >98% | General expectation |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and catalysts. The two primary methods for purifying cinnamic acid derivatives are recrystallization and column chromatography.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

Caption: Purification workflow for this compound.

Experimental Protocols

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot chloroform.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexane.

-

Dry the crystals under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

13C NMR Spectroscopy

The 13C NMR spectrum will be the most informative for confirming the incorporation of the Carbon-13 labels. The chemical shifts of the three labeled carbons in the acrylic acid moiety will be significantly enhanced.

Expected 13C NMR Chemical Shifts:

The following table provides the reported 13C NMR chemical shifts for unlabeled (E)-3,4-Dimethoxycinnamic acid and the expected shifts for the 13C-labeled carbons.

| Carbon Atom | Unlabeled (ppm)[5] | 13C3-Labeled (Expected) |

| C=O (Carboxyl) | ~172 | Prominent Signal |

| Cα (to COOH) | ~118 | Prominent Signal |

| Cβ (to Ar) | ~145 | Prominent Signal |

| Aromatic C1 | ~127 | Unchanged |

| Aromatic C2 | ~111 | Unchanged |

| Aromatic C3 (OMe) | ~149 | Unchanged |

| Aromatic C4 (OMe) | ~151 | Unchanged |

| Aromatic C5 | ~110 | Unchanged |

| Aromatic C6 | ~123 | Unchanged |

| OMe (at C3) | ~56 | Unchanged |

| OMe (at C4) | ~56 | Unchanged |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the labeled compound. The molecular weight of (E)-3,4-Dimethoxycinnamic acid is 208.21 g/mol . The 13C3-labeled analogue will have a molecular weight of approximately 211.21 g/mol , showing a +3 mass shift.

Biological Context: Relevant Signaling Pathways

(E)-3,4-Dimethoxycinnamic acid has been shown to modulate several key signaling pathways involved in inflammation and fibrosis. Understanding these interactions is crucial for its application in drug development. A recent study has implicated its role in modulating caveolin-1-dependent activation of NF-κB, TGF-β1/Smad3, and ERK1/2 signaling pathways in the context of pulmonary fibrosis.

Caption: Modulation of key signaling pathways by (E)-3,4-Dimethoxycinnamic acid.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 5. 3,4-DIMETHOXYCINNAMIC ACID(14737-89-4) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the Isotopic Purity Assessment of ¹³C Labeled Cinnamic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core analytical methodologies used to assess the isotopic purity and enrichment of Carbon-13 (¹³C) labeled cinnamic acid derivatives. Accurate determination of isotopic purity is critical for applications ranging from metabolic flux analysis and pharmacokinetic studies to serving as internal standards in quantitative mass spectrometry. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), each offering unique advantages in the characterization of these labeled compounds.

Core Analytical Techniques

The assessment of ¹³C isotopic purity predominantly relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly quantitative ¹³C-NMR (qNMR), is a premier method for determining the position and percentage of ¹³C incorporation within a molecule.[1][2] It can distinguish between different isotopomers (molecules with the same number of isotopic atoms but at different positions) and provides a direct, non-destructive measurement of isotopic enrichment at specific atomic sites.[3] The sensitivity of NMR can be a limitation, often requiring higher sample concentrations compared to MS.[]

-

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z), making it exceptionally sensitive for detecting the mass shift caused by ¹³C incorporation.[5] Techniques like Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are state-of-the-art for analyzing volatile and non-volatile compounds, respectively.[6] High-resolution mass spectrometry (HRMS), especially Time-of-Flight (TOF) analyzers, provides the mass accuracy needed to resolve different isotopologues and accurately quantify their relative abundances.[7][8]

Experimental Protocols

Detailed and standardized protocols are essential for achieving accurate and reproducible results.

Quantitative NMR (qNMR) Spectroscopy Protocol

This protocol is adapted for determining bulk and position-specific ¹³C enrichment.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 0.1000 g of the ¹³C-labeled cinnamic acid derivative and dissolve it in a suitable deuterated solvent (e.g., Acetone-d6).[9]

-

Add a precisely weighed internal standard (e.g., 0.0100 g of CH₃¹³COONa) for quantification.[9]

-

Introduce a relaxation agent (e.g., 0.0050 g of Chromium (III) acetylacetonate, Cr(acac)₃) to ensure full relaxation of the ¹³C nuclei between scans, which is crucial for accurate quantification.[9]

-

Transfer the final solution to a high-precision NMR tube (e.g., 10 mm outer diameter).[9]

-

-

NMR Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

-

Acquire quantitative ¹³C spectra using an inverse-gated decoupling pulse sequence. This sequence decouples protons to collapse multiplets into single peaks for better sensitivity and integration accuracy, while suppressing the Nuclear Overhauser Effect (NOE) which can perturb signal intensities.

-

Set a long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the carbon nuclei being measured) to allow for complete magnetization recovery.

-

Collect a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

-

Carefully integrate the signals corresponding to each carbon in the cinnamic acid derivative.

-

The isotopic purity (enrichment percentage) for a specific carbon position is calculated by comparing the integral of the ¹³C-enriched signal to the sum of the integrals of the enriched and non-enriched signals (or relative to the internal standard).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for determining the distribution of isotopologues.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the ¹³C-labeled cinnamic acid derivative in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to create a working solution at a concentration appropriate for the mass spectrometer's sensitivity (typically in the µg/mL to ng/mL range).

-

Analyze the sample using an optimized UHPLC/MS method to chromatographically separate the analyte of interest from any impurities.[8]

-

-

LC-MS Data Acquisition:

-

Liquid Chromatography: Employ a suitable C18 column for reversed-phase chromatography. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve accurate mass measurements.[10]

-

Acquire data in full scan mode over a relevant m/z range to detect the unlabeled compound (M+0) and all its ¹³C-labeled isotopologues (M+1, M+2, etc.).

-

Use electrospray ionization (ESI) in negative ion mode, as cinnamic acids readily form [M-H]⁻ ions.

-

-

Data Processing and Analysis:

-

Extract the ion chromatograms for each expected isotopologue.

-

Integrate the peak area for each isotopologue.

-

Correct the measured peak intensities for the natural abundance of ¹³C, ¹⁷O, and ¹⁸O from the unlabeled compound, as these contribute to the M+1 and M+2 signals.[7]

-

The isotopic purity is determined from the ratio of the corrected intensity of the desired ¹³C-labeled isotopologue to the sum of intensities of all isotopologues.[7]

-

Data Presentation

Quantitative data should be summarized for clarity and direct comparison.

Table 1: Isotopic Purity Data for a Hypothetical [¹³C₉]-Cinnamic Acid Sample

| Analysis Method | Parameter Measured | Result | Uncertainty |

| Quantitative ¹³C NMR | Average ¹³C Enrichment | 98.5% | ± 0.5% |

| High-Resolution MS | M+9 Isotopologue Abundance | 98.2% | ± 0.3% |

| M+8 Isotopologue Abundance | 1.3% | ± 0.2% | |

| M+0 (Unlabeled) Abundance | <0.1% | - |

Table 2: Comparative δ¹³C Values for (E)-Methyl Cinnamate from Different Origins

Data adapted from Fink et al. (2004). δ¹³C values are reported in per mille (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.[11][12]

| Sample Origin | Synthesis Method | δ¹³C (‰) |

| Synthetic Commercial Sample 1 | - | -29.5 |

| Synthetic Commercial Sample 2 | - | -31.4 |

| Self-Synthesized (Natural Educts) | Acid Catalysis | -25.6 |

| Self-Synthesized (Natural Educts) | Candida antarctica Catalysis | -30.1 |

| Basil Extract | Natural | -28.9 |

Visualization of Workflows

Visual diagrams help clarify complex analytical processes.

Caption: Workflow for isotopic purity assessment using quantitative NMR.

Caption: Workflow for isotopic purity assessment using LC-MS.

Caption: Logical flow from raw analytical data to final purity determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 13C isotope and nuclear magnetic resonance: unique tools for the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. almacgroup.com [almacgroup.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of 2H/1H and 13C/12C isotope ratios of (E)-methyl cinnamate from different sources using isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Natural Abundance Correction for (E)-3,4-Dimethoxycinnamic acid-13C3 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for correcting the natural abundance of stable isotopes in mass spectrometry data, with a specific focus on the use of (E)-3,4-Dimethoxycinnamic acid-13C3 as an internal standard. Accurate quantification of isotopically labeled compounds is critical in various research and development applications, including metabolic flux analysis, pharmacokinetic studies, and quantitative proteomics.[1][2]

Core Principles of Natural Isotope Abundance

Many elements exist in nature as a mixture of stable isotopes. Carbon, for instance, is predominantly ¹²C, but approximately 1.1% of it is the heavier isotope ¹³C.[1][3] In mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), the presence of these naturally occurring heavy isotopes contributes to a molecule's isotopic distribution.[3] When using a ¹³C-labeled compound like this compound, it is crucial to distinguish between the intentionally introduced ¹³C labels and the ¹³C atoms that are present due to natural abundance.[1][3] Failure to correct for this natural abundance can lead to inaccurate quantification and misinterpretation of experimental results.[3]

The chemical formula for (E)-3,4-Dimethoxycinnamic acid is C₁₁H₁₂O₄.[4][5] The "-¹³C₃" designation indicates that three of the eleven carbon atoms have been intentionally replaced with the ¹³C isotope for use as an internal standard or tracer.

Data Presentation: Quantitative Summary

Clear and structured data is essential for the interpretation of mass spectrometry results. The following tables summarize key quantitative data related to natural isotope abundance and its effect on mass isotopologue distributions (MIDs).

Table 1: Natural Abundance of Relevant Stable Isotopes

This table presents the natural abundances of stable isotopes for elements present in (E)-3,4-Dimethoxycinnamic acid and commonly encountered in biological samples.

| Element | Isotope | Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999131 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 |

Source: Data compiled from various established sources.

Table 2: Theoretical Mass Isotopologue Distribution (MID) of Unlabeled (E)-3,4-Dimethoxycinnamic Acid (C₁₁H₁₂O₄)

This table shows the calculated theoretical distribution of mass isotopologues for the unlabeled molecule due to the natural abundance of all constituent isotopes.

| Mass Isotopologue | Relative Abundance (%) | Primary Contribution |

| M+0 (Monoisotopic) | 100.00 | ¹²C₁₁, ¹H₁₂, ¹⁶O₄ |

| M+1 | 12.16 | One ¹³C |

| M+2 | 0.81 | Two ¹³C or one ¹⁸O |

| M+3 | 0.04 | Three ¹³C or one ¹³C and one ¹⁸O |

Note: These values are calculated based on the natural abundances in Table 1 and represent the expected pattern for the unlabeled compound.

Table 3: Hypothetical Measured vs. Corrected MID for this compound

This table illustrates the importance of natural abundance correction. The "Measured" column represents raw data, while the "Corrected" column shows the true distribution of the ¹³C₃-labeled species after accounting for naturally occurring isotopes.

| Mass Isotopologue | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |

| M+0 | 0.5 | 0.0 |

| M+1 | 2.0 | 0.0 |

| M+2 | 5.5 | 0.0 |

| M+3 (Target) | 100.0 | 100.0 |

| M+4 | 11.0 | 8.8 |

| M+5 | 0.7 | 0.3 |

Note: This is a hypothetical example demonstrating how natural abundance contributes to signals at M+4 and M+5 for a pure M+3 labeled compound.

Experimental and Computational Protocols

Accurate natural abundance correction requires both robust experimental procedures and appropriate computational algorithms.

Experimental Workflow

The general workflow for a typical stable isotope labeling experiment involves several key steps from sample preparation to data analysis.[1]

Caption: General workflow for a ¹³C isotope labeling experiment.

Protocol 1: LC-MS/MS Analysis

-

Sample Preparation: Prepare a calibration curve using known concentrations of unlabeled (E)-3,4-Dimethoxycinnamic acid. Spike all samples and standards with a fixed concentration of this compound to serve as an internal standard.

-

Chromatography: Perform chromatographic separation using a suitable column (e.g., C18) and mobile phase gradient to resolve the analyte from matrix interferences.

-

Mass Spectrometry: Operate the mass spectrometer in a suitable ionization mode (e.g., negative electrospray ionization).

-

Data Acquisition: Acquire data in full scan mode to observe the full isotopic distribution, or in selected reaction monitoring (SRM) mode for targeted quantification, ensuring that the transitions for both the labeled and unlabeled species are monitored.

Protocol 2: Natural Abundance Correction using the Matrix Method

The matrix-based correction method is a common and robust approach to remove contributions from natural isotope abundance.[3] The fundamental relationship is expressed as:

Mmeasured = C * Mcorrected

Where:

-

Mmeasured is the vector of observed mass isotopomer intensities.

-

C is the correction matrix, which contains the probabilities of natural isotope distributions.

-

Mcorrected is the vector of the true, corrected mass isotopomer intensities.

To find the corrected intensities, the equation is rearranged:

Mcorrected = C ⁻¹ * Mmeasured

Where C ⁻¹ is the inverse of the correction matrix.

Caption: Logical flow of the matrix-based correction method.

Correction Steps:

-

Determine Elemental Composition: The precise elemental formula of the analyte ion being measured is required (e.g., for [M-H]⁻ of C₁₁H₁₂O₄, the formula is C₁₁H₁₁O₄).

-

Construct the Correction Matrix (C): The matrix is constructed based on the probabilities of the natural abundances of the isotopes for each element in the molecule. The size of the matrix depends on the number of atoms of the element being traced.

-

Measure Isotopologue Distribution: Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) from the mass spectrometry data.

-

Calculate Corrected Distribution: Apply the inverse of the correction matrix to the measured distribution vector to obtain the corrected values. Various software packages and tools, such as IsoCor, AccuCor2, and PICor, can perform this calculation automatically.[6][7]

Conclusion

The correction for natural isotopic abundance is a non-negotiable step in stable isotope labeling experiments to ensure data accuracy.[1][6] For researchers utilizing this compound, a thorough understanding of the principles and the application of robust correction algorithms are paramount for achieving reliable and reproducible quantitative results. The methodologies and data presented in this guide provide a framework for implementing accurate natural abundance correction in your research and development workflows.

References

- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3,4-Dimethoxycinnamic acid - Wikipedia [en.wikipedia.org]

- 5. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Technical Guide: (E)-3,4-Dimethoxycinnamic acid-13C3 for Advanced Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of (E)-3,4-Dimethoxycinnamic acid-13C3, a stable isotope-labeled compound crucial for metabolic research and drug development. This document details available suppliers, quality specifications, experimental protocols, and relevant biological pathways.

Introduction

(E)-3,4-Dimethoxycinnamic acid, a derivative of cinnamic acid found in natural sources like coffee beans, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. The stable isotope-labeled variant, this compound, in which three carbon atoms in the cinnamic acid backbone are replaced with the heavy isotope ¹³C, serves as a powerful tool for researchers. Its primary application lies in metabolic flux analysis (MFA) and as an internal standard in quantitative mass spectrometry-based assays, enabling precise tracking and quantification of the compound and its metabolites within biological systems.

Suppliers and Quality Specifications

Several reputable suppliers offer this compound. While specific batch data may vary, the following tables summarize the general quality specifications provided by key suppliers. For precise quantitative data, such as isotopic and chemical purity, it is imperative to consult the Certificate of Analysis (CoA) provided with the product.

Table 1: General Product Information

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| LGC Standards | TRC-D460667 | 1185241-38-6 | ¹³C₃C₈H₁₂O₄ | 211.19 |

| Santa Cruz Biotechnology | sc-224533 | 1185241-38-6 | C₈(¹³C)₃H₁₂O₄ | 211.19 |

| Clearsynth | CS-T-90615 | 1185241-38-6 | Not Available | Not Available |

Table 2: Quality Specifications

| Specification | LGC Standards | Santa Cruz Biotechnology | Clearsynth |

| Appearance | Not specified | Solid | Not specified |

| Chemical Purity | Not specified on website; refer to CoA | Not specified on website; refer to CoA | Not specified on website; refer to CoA |

| Isotopic Purity | Not specified on website; refer to CoA | Not specified on website; refer to CoA | Not specified on website; refer to CoA |

| Storage Condition | +4°C | Not specified | Refrigerator |

| Solubility | Not specified | Not specified | Chloroform, DMSO, Ethyl Acetate |

Note: The information in the tables is based on publicly available data from supplier websites and may not be exhaustive. Researchers should always request and consult the lot-specific Certificate of Analysis for detailed and accurate quality specifications.

Experimental Protocols

The primary application of this compound is in stable isotope tracing studies to elucidate metabolic pathways and quantify metabolite flux. Below is a representative experimental workflow for a cell-based metabolic flux analysis study using LC-MS.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and proliferate.

-

Medium Exchange: Once cells reach the desired confluency (typically 70-80%), aspirate the standard medium.

-

Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled medium.

-

Labeling: Add pre-warmed culture medium containing a known concentration of this compound. The concentration should be optimized based on the specific cell type and experimental goals.

-

Incubation: Incubate the cells for a predetermined time course. Time points should be selected to capture the kinetics of uptake and metabolism.

Metabolite Extraction

-

Quenching: At each time point, rapidly aspirate the labeling medium and quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol at -80°C).

-

Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Protein Precipitation: Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extracts using a vacuum concentrator.

LC-MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

Chromatographic Separation: Inject the samples onto a liquid chromatography system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC or reversed-phase C18 column).

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues of the parent compound and its downstream metabolites.

-

Data Analysis: Process the raw data to identify and quantify the mass isotopologues of interest. The fractional abundance of each isotopologue is used to determine the extent of ¹³C incorporation and to calculate metabolic fluxes.

Signaling Pathways

The non-labeled form of (E)-3,4-Dimethoxycinnamic acid has been shown to exert its biological effects through the modulation of several key signaling pathways, primarily related to oxidative stress and inflammation. Understanding these pathways is crucial for interpreting the results of metabolic studies and for elucidating the compound's mechanism of action.

ROS-Mediated MAPK Signaling Pathway

Reactive oxygen species (ROS) are key signaling molecules that can activate various downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade. (E)-3,4-Dimethoxycinnamic acid has been observed to influence this pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. The diagram below illustrates the general mechanism.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells against oxidative damage. Some studies suggest that cinnamic acid derivatives can activate the Nrf2 pathway, leading to an enhanced antioxidant response.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolomics, drug metabolism, and systems biology. Its use in stable isotope tracing studies provides unparalleled insights into the metabolic fate of this bioactive compound. This guide offers a foundational understanding of its procurement, quality assessment, and application. For optimal results, researchers are encouraged to consult supplier-specific documentation and tailor the provided protocols to their specific experimental needs.

The Cornerstone of Quantitative Metabolomics: An In-depth Technical Guide to 13C-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolomics, the pursuit of accurate and reproducible quantification of metabolites is paramount. This technical guide delves into the core principles and applications of 13C-labeled internal standards (IS), a gold-standard methodology for achieving reliable and robust quantitative data. This document provides an in-depth overview of the rationale, experimental protocols, data analysis workflows, and key applications of 13C-labeled IS in metabolomics, with a focus on liquid chromatography-mass spectrometry (LC-MS) based approaches.

The Imperative for Internal Standards in Metabolomics

Metabolomic analyses are susceptible to various sources of analytical variation that can compromise data quality and interpretation. These variations can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[1] Internal standards are compounds added to a sample at a known concentration to correct for this variability.[1]

Key Challenges Addressed by 13C-Labeled Internal Standards:

-

Matrix Effects: The co-eluting endogenous components of a biological matrix can suppress or enhance the ionization of target analytes, leading to inaccurate quantification.[2]

-

Extraction Efficiency: Inconsistent recovery of metabolites during sample extraction can introduce significant errors.

-

Instrumental Drift: Fluctuations in instrument performance over time, such as changes in detector response or injection volume, can affect data reproducibility.[1]

Stable isotope-labeled internal standards, particularly those uniformly labeled with Carbon-13 (¹³C), are considered the most effective tools to mitigate these challenges.[1][3] Due to their identical physicochemical properties to their unlabeled (¹²C) counterparts, ¹³C-labeled standards co-elute during chromatography and experience the same matrix effects and ionization efficiencies.[2] This allows for accurate normalization of the analytical signal, leading to more precise and reliable quantification.

The Power of Uniform 13C-Labeling

Uniformly ¹³C-labeled (U-¹³C) internal standards, where all carbon atoms in the molecule are replaced with the ¹³C isotope, offer distinct advantages. The mass shift between the labeled and unlabeled metabolite is maximized, minimizing the risk of isotopic overlap and ensuring clear differentiation in the mass spectrometer.

A particularly powerful and cost-effective approach is the use of U-¹³C labeled cell extracts, such as those derived from yeast (e.g., Pichia pastoris or Saccharomyces cerevisiae) grown on a ¹³C-labeled carbon source.[2][4] These extracts provide a complex mixture of hundreds of biologically relevant ¹³C-labeled metabolites, spanning various metabolic classes and pathways.[2] This allows for the simultaneous internal standardization of a wide range of endogenous metabolites in a single analysis.

Experimental Workflow: From Sample to Data

The successful implementation of ¹³C-labeled internal standards hinges on a well-designed and executed experimental workflow. The following diagram illustrates a typical workflow for a targeted metabolomics study using a U-¹³C labeled yeast extract as an internal standard.

Detailed Experimental Protocols

This protocol details the preparation of human plasma samples for the quantification of amino acids using a U-¹³C labeled yeast extract as an internal standard.

Materials:

-

Human plasma collected in EDTA or heparin tubes.

-

U-¹³C labeled yeast extract solution (reconstituted according to the manufacturer's instructions).

-

Methanol (LC-MS grade), pre-chilled to -20°C.

-

Acetonitrile (LC-MS grade), pre-chilled to -20°C.

-

Water (LC-MS grade).

-

Microcentrifuge tubes (1.5 mL).

-

Centrifuge capable of reaching 14,000 x g at 4°C.

-

Vortex mixer.

Protocol:

-

Thawing: Thaw frozen plasma samples on ice to prevent metabolite degradation.

-

Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, combine 50 µL of plasma with 10 µL of the reconstituted U-¹³C labeled yeast extract solution. Vortex briefly to mix. It is critical to add the internal standard at the earliest stage to account for variability in all subsequent steps.

-

Protein Precipitation: Add 200 µL of cold (-20°C) methanol to the plasma-IS mixture. Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the extracted metabolites to a new 1.5 mL microcentrifuge tube without disturbing the protein pellet.

-

Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a solution appropriate for the LC-MS analysis (e.g., 50:50 acetonitrile:water for HILIC). Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer to Autosampler Vials: Transfer the final supernatant to LC-MS autosampler vials for analysis.

The following provides example parameters for a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS) for the analysis of polar metabolites like amino acids.

LC Parameters:

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Collision Gas | Argon |

Note: Specific SRM transitions for each ¹²C-analyte and its corresponding ¹³C-labeled internal standard must be optimized.

Data Analysis and Quantification

The primary output of the LC-MS/MS analysis is a chromatogram showing the signal intensity of the target analytes and their ¹³C-labeled internal standards over time. The data analysis workflow involves several key steps.

References

- 1. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13C-Labeled Yeast as Internal Standard for LC-MS/MS and LC High Resolution MS Based Amino Acid Quantification in Human Plasma [isotope.com]

- 4. resource.aminer.org [resource.aminer.org]

A Technical Guide to 3,4-Dimethoxycinnamic Acid: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 3,4-Dimethoxycinnamic acid, a cinnamic acid derivative with significant potential in various scientific fields. This document includes a comprehensive summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in a key biological signaling pathway.

Core Physical and Chemical Properties

3,4-Dimethoxycinnamic acid, also known as Caffeic acid dimethyl ether, is a solid, crystalline compound.[1][2][3] Its chemical structure consists of a benzene ring substituted with two methoxy groups and a propenoic acid side chain.[4] The predominantly trans isomer is the most common form.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 3,4-Dimethoxycinnamic acid.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| Melting Point | 180 - 184 °C | [1][2][3][5] |

| Boiling Point | 367.4 °C at 760 mmHg | [3] |

| Density | 1.203 g/cm³ | [3] |

| pKa | 4.53 ± 0.10 (Predicted) | [4] |

| Flash Point | 144 °C | [3] |

| Purity | ≥ 99% | [2] |

| XLogP3 | 1.8 | [1] |

| Enthalpy of Sublimation (ΔsubH°) | 149.90 ± 0.80 kJ/mol | [6] |

| Enthalpy of Fusion (ΔfusH°) | 25.77 kJ/mol (Joback Calculated) | [6] |

Experimental Protocols

Synthesis of 3,4-Dimethoxycinnamic Acid

A general method for the synthesis of 3,4-Dimethoxycinnamic acid is the Knoevenagel-Doebner condensation.[7]

Materials:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde)

-

Malonic acid

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Chloroform

-

Hexane

-

Ice water

Procedure:

-

In a dry reaction vessel, dissolve veratraldehyde (1.0 eq.) and malonic acid (2.0 eq.) in dimethylformamide.[4][7]

-

Stir the reaction mixture at 100-110°C for 60-90 minutes.[4][7]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[4][7]

-

Upon completion, slowly pour the reaction mixture into ice water.[4][7]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[4][7]

-

Filter the solution and concentrate it under reduced pressure.[4][7]

-

Purify the crude product by recrystallization from a chloroform/hexane solvent mixture to yield 3,4-Dimethoxycinnamic acid.[4][7]

Determination of Melting Point

The melting point of 3,4-Dimethoxycinnamic acid can be determined using a standard melting point apparatus.[8][9][10]

Materials:

-

3,4-Dimethoxycinnamic acid sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the 3,4-Dimethoxycinnamic acid sample is a fine powder. If necessary, pulverize the sample using a spatula or a mortar and pestle.[11][12]

-

Load a small amount of the powdered sample into a capillary tube by tapping the open end into the powder. The packed sample should be 1-2 mm high.[10][12]

-

Place the capillary tube into the heating block of the melting point apparatus.[8]

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (around 181-183°C).

-

Then, decrease the heating rate to approximately 1-2°C per minute to ensure an accurate reading.[8]

-

Observe the sample through the magnifying lens.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).[9]

-

Record the temperature at which the entire sample has turned into a liquid (the end of melting). This range is the melting point.[9]

-

For accuracy, repeat the determination with a fresh sample in a new capillary tube.[12]

Determination of Solubility

The "shake flask" method is a recommended approach for determining the equilibrium solubility of 3,4-Dimethoxycinnamic acid.[13] A recent study measured its solubility in 12 different pure solvents.[14]

Materials:

-

3,4-Dimethoxycinnamic acid

-

Selected solvent (e.g., methanol, ethanol, acetone, ethyl acetate)[14]

-

Vials with screw caps

-

Mechanical shaker or agitator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Validated analytical method for concentration measurement (e.g., HPLC, UV-Vis spectroscopy)

-

Constant temperature bath (set to 37 ± 1 °C for physiological relevance)[13]

Procedure:

-

Add an excess amount of solid 3,4-Dimethoxycinnamic acid to a vial containing a known volume of the chosen solvent.[13]

-

Seal the vial and place it in a mechanical shaker within a constant temperature bath.[13]

-

Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-72 hours).[13]

-

Periodically, take samples from the vial. To do this, stop the agitation and allow the excess solid to settle.[13]

-

Separate the undissolved solid from the solution by centrifugation or filtration.[13]

-

Immediately dilute the supernatant or filtrate to prevent precipitation.[13]

-

Analyze the concentration of 3,4-Dimethoxycinnamic acid in the diluted solution using a validated analytical method.[13]

-

Continue taking and analyzing samples at different time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration remains constant, indicating that equilibrium has been reached.[13]

Biological Activity and Signaling Pathways

3,4-Dimethoxycinnamic acid has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][15] It has also been investigated for its neuroprotective effects and its potential in preventing the amyloid transformation of alpha-synuclein, which is relevant to Parkinson's disease research.[16][17]

One notable bioactivity is its anti-apoptotic effect on L-02 cells, which is mediated through the Reactive Oxygen Species (ROS) signaling pathway.[3]

Below is a diagram illustrating the proposed mechanism of the anti-apoptotic effect of 3,4-Dimethoxycinnamic acid.

Caption: Anti-apoptotic mechanism of 3,4-Dimethoxycinnamic Acid via ROS inhibition.

Spectral Information

Spectral data is crucial for the identification and characterization of 3,4-Dimethoxycinnamic acid. Various spectroscopic techniques have been employed to analyze this compound.

-

¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectra are available for 3,4-Dimethoxycinnamic acid.[18][19]

-

IR Spectroscopy: Infrared (IR) spectra have been recorded to identify the functional groups present in the molecule.[20][21]

-

Mass Spectrometry: Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the compound.[20]

-

UV-Vis Spectroscopy: UV-Visible spectra are also available for this compound.[20]

This technical guide provides a foundational understanding of 3,4-Dimethoxycinnamic acid for researchers and professionals in drug development and related scientific disciplines. The compiled data and detailed protocols offer a practical resource for further investigation and application of this versatile compound.

References

- 1. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. 3,4-Dimethoxycinnamic acid CAS#: 2316-26-9 [chemicalbook.com]

- 5. 3,4-Dimethoxycinnamic acid, 99%, predominantly trans isomer 25 g | Contact Us [thermofisher.com]

- 6. 3,4-Dimethoxycinnamic acid (CAS 2316-26-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3,4-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. studylib.net [studylib.net]

- 12. davjalandhar.com [davjalandhar.com]

- 13. who.int [who.int]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nbinno.com [nbinno.com]

- 16. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 3,4-DIMETHOXYCINNAMIC ACID(14737-89-4) 1H NMR spectrum [chemicalbook.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. 3,4-Dimethoxycinnamic acid [webbook.nist.gov]

- 21. 3,4-Dimethoxycinnamic acid [webbook.nist.gov]

In-Depth Technical Guide to the Biological Activities of 3,4-Dimethoxycinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid (DMCA), a naturally occurring phenolic compound found in various plants, including coffee beans, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] These compounds possess a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, making them promising candidates for the development of novel therapeutic agents.[3][4][5][6] This technical guide provides a comprehensive overview of the biological activities of DMCA derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The biological efficacy of 3,4-dimethoxycinnamic acid derivatives is intrinsically linked to their chemical structure, with various ester and amide modifications significantly influencing their potency. The following sections and tables summarize the key biological activities and the available quantitative data for different DMCA derivatives.

Antioxidant Activity

DMCA derivatives have demonstrated considerable antioxidant capacity, primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.[5][7]

Table 1: Antioxidant Activity of 3,4-Dimethoxycinnamic Acid Derivatives

| Derivative | Assay | IC50 (µM) | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one | Inhibition of Lipid Peroxidation | >1000 | [1] |

| (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Inhibition of Lipid Peroxidation | 143 | [1] |

Anti-inflammatory Activity

Several derivatives of 3,4-dimethoxycinnamic acid have been shown to possess significant anti-inflammatory properties, with the carrageenan-induced paw edema model being a common in vivo assay for their evaluation.[7][8] Tertiary amide derivatives, in particular, have shown notable activity.[9]

Table 2: Anti-inflammatory Activity of 3,4-Dimethoxycinnamic Acid Derivatives

| Derivative | Assay | Inhibition (%) | Dose | Reference |

| Dimethyl amide derivative | Carrageenan-induced hind paw edema | Active | Not Specified | [8] |

| Diethyl amide derivative | Carrageenan-induced hind paw edema | Active | Not Specified | [8] |

| Morpholine amide derivative | Carrageenan-induced hind paw edema | Active | Not Specified | [8] |

| (E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one | Carrageenan-induced rat paw edema | 43 | 150 µmol/kg | [7] |

| (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Carrageenan-induced rat paw edema | 21 | 150 µmol/kg | [7] |

Anticancer Activity

The anticancer potential of DMCA derivatives has been investigated against various cancer cell lines, with lung adenocarcinoma (A549) being a notable target.[10][11] The antiproliferative effects are often evaluated using the MTT assay.

Table 3: Anticancer Activity of 3,4-Dimethoxycinnamic Acid Derivatives

| Derivative | Cell Line | IC50 (µM) | Reference |

| Dihydroartemisinin-3,4,5-trimethoxycinnamic acid hybrid (Ester S5) | A549 | 0.50 | |

| Fumagillin analogue with TMCA (Ester S10) | EL-4 | 0.15 µg/mL | [12] |

| Phenylcinnamides with TMCA (Amide S19) | HeLa | 38.9 | [12] |

| Methyl-substituted amide derivative | A-549 | 10.36 | |

| Coumarin-cinnamic acid hybrid (Compound 4) | A549 | 9.34 | [13] |

Neuroprotective Activity

DMCA and its derivatives have shown promise in protecting neuronal cells from damage, a critical aspect in the context of neurodegenerative diseases.[14] In vitro studies using the human neuroblastoma SH-SY5Y cell line are commonly employed to assess these effects.[14]

Table 4: Neuroprotective Activity of 3,4-Dimethoxycinnamic Acid

| Compound | Cell Line | Effect | Concentration | Reference |

| 3,4-Dimethoxycinnamic acid | SH-SY5Y | Reduced prion protein oligomer formation by 30-40% and increased cell viability | Not Specified | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to evaluate the biological activities of 3,4-dimethoxycinnamic acid derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. This is then diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: The 3,4-dimethoxycinnamic acid derivatives are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Reaction: An aliquot of each sample dilution is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[3][8]

-

Compound Administration: The test compounds (3,4-dimethoxycinnamic acid derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific time before the induction of inflammation.[8] A control group receives only the vehicle.

-

Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.[3][8]

-

Measurement of Paw Volume: The volume of the paw is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[8]

-

Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: (V_control - V_treated) / V_control * 100, where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.

Anticancer Activity: MTT Assay on A549 Cells

-

Cell Culture: Human lung adenocarcinoma A549 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.[15]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[15]

-

Compound Treatment: The cells are then treated with various concentrations of the 3,4-dimethoxycinnamic acid derivatives for a specific duration (e.g., 24 or 48 hours).[15]

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.[15]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[15]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Neuroprotective Activity: Assay in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium and conditions. For some experiments, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease, or hydrogen peroxide (H2O2) to induce oxidative stress.[16][17]

-

Compound Treatment: The cells are pre-treated with various concentrations of the 3,4-dimethoxycinnamic acid derivatives for a certain period before the addition of the neurotoxin.

-

Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay, as described previously. An increase in cell viability in the presence of the test compound compared to the toxin-only treated cells indicates a neuroprotective effect.

-

Additional Assays: Other parameters such as intracellular reactive oxygen species (ROS) levels, mitochondrial membrane potential, and apoptosis markers can also be measured to further elucidate the mechanism of neuroprotection.[16]

Signaling Pathways

The biological activities of 3,4-dimethoxycinnamic acid derivatives are often mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for targeted drug design and development.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival.[18] Aberrant activation of this pathway is often associated with cancer. Some methoxylated cinnamic acid esters have been shown to exert their antitumor effects by modulating the MAPK/ERK pathway.[18]

Caption: MAPK/ERK Signaling Pathway Modulation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[19] It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The anti-inflammatory effects of many natural compounds, including derivatives of cinnamic acid, are attributed to their ability to inhibit the NF-κB signaling cascade.[20]

Caption: NF-κB Signaling Pathway Inhibition.

Conclusion

3,4-Dimethoxycinnamic acid and its derivatives represent a versatile class of compounds with a wide array of promising biological activities. Their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by growing in vitro and in vivo evidence, highlight their potential as lead compounds for the development of new pharmaceuticals. The modulation of key signaling pathways such as MAPK/ERK and NF-κB appears to be a central mechanism underlying their therapeutic effects. Further research focusing on structure-activity relationships, pharmacokinetic profiling, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide provides a foundational resource for researchers and professionals in the field to build upon in their quest for novel and effective therapeutic agents.

References

- 1. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality [mdpi.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives [mdpi.com]

- 15. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (E)-3,4-Dimethoxycinnamic Acid

For Immediate Release

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pattern of (E)-3,4-Dimethoxycinnamic acid, a compound of interest in various scientific and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and a visual representation of the fragmentation pathway to aid in the identification and characterization of this molecule.

(E)-3,4-Dimethoxycinnamic acid, also known as dimethylcaffeic acid, is a derivative of cinnamic acid with a molecular weight of 208.21 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a propenoic acid linker, and a dimethoxy-substituted phenyl ring, gives rise to a characteristic fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for its unambiguous identification in complex matrices.

Quantitative Fragmentation Analysis

The mass spectrum of (E)-3,4-Dimethoxycinnamic acid exhibits a series of characteristic fragment ions. The relative abundance of these ions can vary depending on the ionization technique and analytical conditions. The following table summarizes the key fragment ions observed in both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.

| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Identity | Relative Intensity (%) |

| GC-EI-MS | 208 [M]⁺• | 208 | Molecular Ion [C₁₁H₁₂O₄]⁺• | 99.99 |

| 193 | [M - CH₃]⁺ | 16.60 | ||

| 209 | [M+H]⁺ (from source) | 12.10 | ||

| 91 | [C₇H₇]⁺ | 6.10 | ||

| LC-ESI-QTOF-MS/MS | 209 [M+H]⁺ | 193.0292 | [M+H - H₂O]⁺ | 99.9 |

| 191.0576 | [M+H - H₂O - H₂]⁺ or [M+H - 2H₂O]⁺• | 50.7 | ||

| 135.0377 | [M+H - H₂O - CO - CH₃]⁺ | 22.4 | ||

| 99.5331 | Further fragmentation | 49.6 |

Data synthesized from PubChem and MassBank databases.[1][3]

Proposed Fragmentation Pathway

The fragmentation of (E)-3,4-Dimethoxycinnamic acid is primarily driven by cleavages related to the carboxylic acid and methoxy functional groups. Under electron ionization, the molecular ion is readily observed. Key fragmentation steps include the loss of a methyl radical (•CH₃) from one of the methoxy groups and the loss of the entire carboxylic acid group.

In electrospray ionization, the protonated molecule [M+H]⁺ is the precursor ion. Collision-induced dissociation (CID) typically initiates the loss of a water molecule (H₂O), followed by further fragmentation. The study of substituted cinnamic acids indicates that intramolecular aromatic substitution reactions can also play a role in the fragmentation process.[4]

Experimental Protocols

The following provides a representative experimental protocol for the analysis of (E)-3,4-Dimethoxycinnamic acid by mass spectrometry.

Liquid Chromatography - Electrospray Ionization - Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS)

-

Instrumentation : A Waters UPLC Q-Tof Premier or similar high-resolution mass spectrometer.[3]

-

Ionization Mode : Positive Electrospray Ionization (ESI).[3]

-

Capillary Voltage : 3.0 kV.[3]

-

Sampling Cone Voltage : 23.0 V.[3]

-

Source Temperature : 120 °C.[3]

-

Desolvation Temperature : 400 °C.[3]

-

Desolvation Gas Flow : 600.0 L/Hr.[3]

-

Collision Energy : A ramp of 5-60 V for MS/MS experiments.[3]

-

Collision Gas : Argon.

-

Chromatographic Separation : A C18 reversed-phase column with a gradient elution using mobile phases of acetonitrile (0.1% formic acid) and water (0.1% formic acid).

Gas Chromatography - Electron Ionization - Mass Spectrometry (GC-EI-MS)

-

Instrumentation : A Shimadzu QP-1000EX or a similar GC-MS system.

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV.[4]

-

Separation : A suitable capillary column for separating acidic compounds, such as a DB-5ms.

-

Injector and Transfer Line Temperatures : Typically 250-280 °C.

-

Oven Temperature Program : A programmed ramp from a low initial temperature (e.g., 100 °C) to a final temperature of around 300 °C to ensure elution of the analyte.

This guide serves as a foundational resource for the mass spectrometric analysis of (E)-3,4-Dimethoxycinnamic acid. The provided data and methodologies can be adapted and optimized for specific research applications, facilitating the reliable identification and characterization of this important molecule.

References

An In-depth Technical Guide to the Solubility of (E)-3,4-Dimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (E)-3,4-Dimethoxycinnamic acid (DMCA), a significant intermediate in the pharmaceutical industry. Understanding the solubility behavior of DMCA in various solvents is crucial for its crystallization, separation, and formulation processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility studies.

Quantitative Solubility Data

The solubility of (E)-3,4-Dimethoxycinnamic acid was systematically measured in twelve pure solvents at temperatures ranging from 283.15 K to 323.15 K. The data reveals that the solubility of DMCA increases with a rise in temperature across all tested solvents.[1][2] The mole fraction solubility (x₁) of (E)-3,4-Dimethoxycinnamic acid in these solvents is summarized in the table below.

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Acetone | 2-Butanone | Acetonitrile | Methyl Acetate | Ethyl Acetate | 1,4-Dioxane |

| 283.15 | 0.01875 | 0.01152 | 0.00853 | 0.00698 | 0.00684 | 0.00531 | 0.04587 | 0.03854 | 0.02157 | 0.02784 | 0.02358 | 0.05987 |

| 288.15 | 0.02314 | 0.01436 | 0.01069 | 0.00876 | 0.00859 | 0.00672 | 0.05432 | 0.04621 | 0.02614 | 0.03359 | 0.02864 | 0.07124 |

| 293.15 | 0.02836 | 0.01785 | 0.01338 | 0.01103 | 0.01079 | 0.00849 | 0.06418 | 0.05537 | 0.03158 | 0.04041 | 0.03469 | 0.08453 |

| 298.15 | 0.03458 | 0.02213 | 0.01671 | 0.01389 | 0.01356 | 0.01071 | 0.07569 | 0.06624 | 0.03806 | 0.04849 | 0.04192 | 0.10008 |

| 303.15 | 0.04201 | 0.02738 | 0.02082 | 0.01746 | 0.01704 | 0.01349 | 0.08912 | 0.07909 | 0.04579 | 0.05807 | 0.05058 | 0.11827 |

| 308.15 | 0.05089 | 0.03382 | 0.02588 | 0.02189 | 0.02139 | 0.01701 | 0.10485 | 0.09421 | 0.05499 | 0.06942 | 0.06093 | 0.13956 |

| 313.15 | 0.06148 | 0.04169 | 0.03211 | 0.02738 | 0.02681 | 0.02143 | 0.12328 | 0.11198 | 0.06598 | 0.08285 | 0.07331 | 0.16448 |

| 318.15 | 0.07409 | 0.05132 | 0.03975 | 0.03415 | 0.03358 | 0.02701 | 0.14489 | 0.13284 | 0.07908 | 0.09874 | 0.08812 | 0.19364 |

| 323.15 | 0.08905 | 0.06312 | 0.04912 | 0.04248 | 0.04198 | 0.03399 | 0.16995 | 0.15732 | 0.09472 | 0.11758 | 0.10584 | 0.22778 |

Data sourced from the Journal of Chemical & Engineering Data.[1][2]

Qualitative solubility information indicates that (E)-3,4-Dimethoxycinnamic acid is also soluble in hot methanol, dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), with a reported solubility of 42 mg/mL in fresh DMSO.[3][4]

Experimental Protocol: Static Gravimetric Method

The quantitative solubility data presented above was determined using the static gravimetric method.[1][2] This method is a reliable and widely used technique for measuring the solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: An excess amount of (E)-3,4-Dimethoxycinnamic acid is added to a known volume of the selected solvent in a sealed vessel.

-

Equilibration: The vessel is placed in a thermostated shaker bath and agitated at a constant temperature for a sufficient period to ensure that solid-liquid equilibrium is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand, permitting the undissolved solid to settle.

-